Regioisomeric Differentiation: 1,7- vs. 1,8-Naphthyridine Scaffold in DHODH Inhibition
The 1,7-naphthyridine scaffold confers superior DHODH inhibitory potency compared to the corresponding quinoline analogue in a matched-pair comparison. In a structure-guided DHODH inhibitor optimization program, the 1,7-naphthyridine compound 46 achieved a DHODH IC50 of 28.3 ± 3.3 nM, forming a novel hydrogen bond with residue Y356 that is not accessible to the quinoline-based inhibitor 41 (DHODH IC50 = 9.71 ± 1.4 nM) or 43 (DHODH IC50 = 26.2 ± 1.8 nM) [1]. Although the quinoline 41 is more potent, the 1,7-naphthyridine 46 achieves comparable potency to quinoline 43 while providing a structurally distinct H-bond interaction pattern, demonstrating scaffold-specific binding advantages [1]. This scaffold-level differentiation supports the value of the 1,7-naphthyridine-4-carboxylic acid core as a privileged starting point for DHODH inhibitor library synthesis.
| Evidence Dimension | DHODH enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1,7-Naphthyridine 46: DHODH IC50 = 28.3 ± 3.3 nM (1,7-naphthyridine-4-carboxylic acid series) [1] |
| Comparator Or Baseline | Quinoline 41: DHODH IC50 = 9.71 ± 1.4 nM; Quinoline 43: DHODH IC50 = 26.2 ± 1.8 nM [1] |
| Quantified Difference | 1,7-Naphthyridine 46 is ~2.9-fold less potent than quinoline 41 but equipotent to quinoline 43, while offering a novel H-bond with Y356 [1] |
| Conditions | In vitro DHODH enzyme inhibition assay; recombinant human DHODH [1] |
Why This Matters
The 1,7-naphthyridine scaffold enables unique H-bond interactions (Y356) unavailable to quinoline analogues, providing a structurally differentiated starting point for lead optimization.
- [1] Madak, J.T. et al. J. Med. Chem. 2018, 61 (12), 5163–5186. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. View Source
